1-Bromoundecane-D23

Isotopic Purity Stable Isotope Labeling Internal Standard Quality Control

Quantifying 1-bromoundecane in complex samples is compromised by co-elution and overlapping isotopic patterns from unlabeled analogs. 1-Bromoundecane-D23 (CAS 349553-92-0) eliminates this with a 23-Da mass shift that ensures baseline resolution and zero cross-talk from the ⁷⁹Br/⁸¹Br doublet. • ≥98 atom % D enrichment for batch-to-batch consistency • 23-Da mass shift resolves M+1/M+2 interference • Chromatographic behavior identical to the analyte • Validated for GLP/GCP bioanalytical method development

Molecular Formula C11H23Br
Molecular Weight 258.34 g/mol
Cat. No. B1381412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromoundecane-D23
Molecular FormulaC11H23Br
Molecular Weight258.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCBr
InChIInChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2
InChIKeyIKPSIIAXIDAQLG-SJTGVFOPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromoundecane-D23 for LC/GC-MS Quantification


1-Bromoundecane-D23 (CAS 349553-92-0) is the perdeuterated analogue of 1‑bromoundecane, with all twenty-three hydrogen atoms replaced by deuterium [1]. It belongs to the class of isotopically labeled alkyl halides and is typically provided as a solid at room temperature with an isotopic enrichment of ≥98 atom % D . This extensive deuterium labeling yields a molecular weight of 258.35 g/mol and a monoisotopic mass of 257.243 Da, distinguishing it clearly from its unlabeled parent (235.20 g/mol) [2].

Why 1-Bromoundecane-D23 Cannot Be Replaced


Generic substitution of 1‑Bromoundecane‑D23 with unlabeled 1‑bromoundecane or lower‑deuterated analogs (e.g., D3 or D4) fails because the extent of deuteration directly dictates the mass spectrometric separation and the quantitative accuracy of the analysis. Unlabeled analogs co‑elute with the target analyte and produce overlapping isotopic patterns that cannot be deconvoluted in complex matrices [1]. Partially deuterated compounds (D3 or D4) offer a mass shift of only 3–4 Da, which is often insufficient to fully resolve the internal standard signal from the analyte‘s M+1 or M+2 isotopic contributions, especially for bromine‑containing species where the characteristic ⁷⁹Br/⁸¹Br isotope doublet further complicates the spectrum [2]. In contrast, the 23‑Da mass shift of the fully deuterated D23 compound ensures baseline resolution and eliminates isotopic cross‑talk .

1-Bromoundecane-D23 vs. Alternative Internal Standards


Isotopic Enrichment vs. Partially Labeled Analogs

1‑Bromoundecane‑D23 is supplied with a certified isotopic enrichment of 98 atom % D . In contrast, lower‑deuterated analogs such as 1‑bromoundecane‑d3 and 1‑bromoundecane‑d4 are often available only at standard purity (≥95% chemical purity) without a separately verified atom % D specification, which introduces variability in the effective deuterium content and can compromise assay reproducibility .

Isotopic Purity Stable Isotope Labeling Internal Standard Quality Control

Mass Spectrometric Resolution Over Partial Analogs

The full deuteration of 1‑Bromoundecane‑D23 produces a molecular ion that is 23 Da heavier than the unlabeled analyte (258.35 vs. 235.20 g/mol) [1]. This mass shift ensures that the internal standard‘s signal falls well outside the natural isotopic envelope of the target compound. By comparison, 1‑bromoundecane‑d3 provides only a 3 Da shift (MW 238.22) and 1‑bromoundecane‑d4 a 4 Da shift (MW 239.23), both of which remain within or immediately adjacent to the analyte’s M+2 and M+3 isotopic peaks, creating potential for quantitative bias .

GC-MS LC-MS Quantitative Bioanalysis Isotopic Interference

Reduced Isotopic Cross-Talk in Bromine Spectra

Brominated compounds exhibit a distinctive isotopic doublet (⁷⁹Br:⁸¹Br ≈ 1:1) that adds complexity to mass spectra. The 23‑Da mass shift of 1‑Bromoundecane‑D23 positions the internal standard‘s cluster (e.g., ⁷⁹Br-containing D23 and ⁸¹Br-containing D23 ions) far from the analyte’s isotopic envelope [1]. Lower‑deuterated analogs such as D3 or D4 shift the bromine doublet by only 3–4 Da, causing partial overlap with the analyte‘s M+2 or M+3 peaks and requiring mathematical correction algorithms that add uncertainty [2].

Mass Spectrometry Halogen Isotope Patterns Internal Standard Selection

Chromatographic Co-Elution and Matrix Effect Compensation

As a perdeuterated analog, 1‑Bromoundecane‑D23 exhibits near‑identical chromatographic retention to the unlabeled analyte, ensuring that both experience the same matrix‑induced ion suppression or enhancement effects [1]. While partially deuterated analogs also co‑elute, the D23 compound provides the additional mass spectrometric resolution advantage described above without sacrificing co‑elution fidelity [2]. This combination of matched chromatographic behavior and spectral resolution is the gold standard for internal standard performance [3].

LC-MS/MS Matrix Effects Ion Suppression Quantitative Accuracy

1-Bromoundecane-D23 Application Scenarios


Long-Chain Alkyl Bromide Analysis by GC/LC-MS

1‑Bromoundecane‑D23 serves as the optimal internal standard for quantifying 1‑bromoundecane and structurally related long‑chain alkyl halides in complex samples. The 23‑Da mass shift eliminates spectral interference from the analyte‘s natural isotopic envelope and the bromine doublet, enabling precise integration at trace concentrations . Its matched chromatographic behavior corrects for matrix effects and extraction variability, making it suitable for environmental fate studies and pharmacokinetic investigations where accurate, reproducible quantification is required [1].

Metabolic Tracing and Pharmacokinetic Studies of Brominated Compounds

In drug development, 1‑Bromoundecane‑D23 is employed as a stable isotope‑labeled tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of brominated drug candidates or synthetic intermediates . The high isotopic purity (98 atom % D) ensures that metabolic products containing the D23‑label can be distinguished from endogenous background signals, while the extensive deuteration provides a robust mass tag that persists through multiple biotransformation steps .

Organic Synthesis of Deuterium-Labeled Building Blocks

1‑Bromoundecane‑D23 functions as a fully deuterated alkylating agent in the preparation of specialty chemicals, polymers, and pharmaceutical intermediates that require isotopic labeling for mechanistic studies or NMR analysis . Its utility in Grignard and nucleophilic substitution reactions mirrors that of the unlabeled compound, allowing researchers to introduce a perdeuterated C11 chain without altering reaction pathways, which is essential for synthesizing internal standards for metabolites or degradation products [1].

Method Development and Validation in Regulated Bioanalytical Laboratories

Regulated bioanalytical laboratories (e.g., GLP/GCP facilities) require internal standards that meet stringent criteria for isotopic enrichment and batch‑to‑batch consistency. 1‑Bromoundecane‑D23, with its certified 98 atom % D enrichment and defined physicochemical properties, satisfies these requirements for method validation and routine sample analysis . Its use minimizes the need for post‑acquisition correction algorithms, thereby reducing validation burden and enhancing assay robustness in support of regulatory submissions .

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